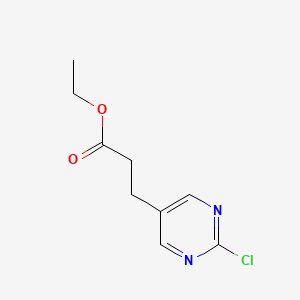
Fmoc-Phe(4-Guad-Pmc)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Phe(4-Guad-Pmc)-OH: is a synthetic compound often used in peptide synthesis. It is a derivative of phenylalanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a guanidino group protected by a 4-methoxyphenylmethylcarbonyl (Pmc) group. These modifications make it useful in various biochemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The phenylalanine derivative is first protected with the Fmoc group using Fmoc-Cl in the presence of a base like sodium carbonate.
Guanidination: The protected phenylalanine is then reacted with a guanidino reagent, such as 1H-pyrazole-1-carboxamidine, to introduce the guanidino group.
Pmc Protection: Finally, the guanidino group is protected with the Pmc group using 4-methoxyphenylmethyl chloroformate in the presence of a base.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for yield and purity, often involving multiple purification steps like high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection: The Fmoc group can be removed using a base like piperidine, while the Pmc group can be removed using acidic conditions.
Coupling Reactions: The compound can undergo peptide coupling reactions with other amino acids or peptides using reagents like HBTU or DIC.
Oxidation and Reduction: The guanidino group can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Pmc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling Reagents: HBTU, DIC, or EDC in the presence of a base like DIPEA.
Major Products:
Deprotected Amino Acid: After removal of protecting groups.
Peptide Chains: When coupled with other amino acids.
Aplicaciones Científicas De Investigación
Chemistry:
- Used in solid-phase peptide synthesis (SPPS) to create custom peptides for research.
Biology:
- Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine:
- Potential applications in drug development, particularly in designing peptide-based therapeutics.
Industry:
- Utilized in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals.
Mecanismo De Acción
Molecular Targets and Pathways:
- The compound interacts with specific amino acid residues in proteins, influencing their structure and function.
- It can modulate enzyme activity by mimicking natural substrates or inhibitors.
Comparación Con Compuestos Similares
Fmoc-Phe-OH: Lacks the guanidino and Pmc groups, making it less versatile in certain applications.
Boc-Phe(4-Guad-Pmc)-OH: Uses a different protecting group (Boc) instead of Fmoc, which affects its deprotection conditions and reactivity.
Uniqueness:
- The combination of Fmoc and Pmc protecting groups provides unique stability and reactivity, making it suitable for complex peptide synthesis.
Propiedades
Fórmula molecular |
C39H42N4O7S |
|---|---|
Peso molecular |
710.8 g/mol |
Nombre IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[[N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]amino]phenyl]propanoic acid |
InChI |
InChI=1S/C39H42N4O7S/c1-22-23(2)35(24(3)27-18-19-39(4,5)50-34(22)27)51(47,48)43-37(40)41-26-16-14-25(15-17-26)20-33(36(44)45)42-38(46)49-21-32-30-12-8-6-10-28(30)29-11-7-9-13-31(29)32/h6-17,32-33H,18-21H2,1-5H3,(H,42,46)(H,44,45)(H3,40,41,43)/t33-/m0/s1 |
Clave InChI |
BPOREBGIBBGDNK-XIFFEERXSA-N |
SMILES isomérico |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)NC3=CC=C(C=C3)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C |
SMILES canónico |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)NC3=CC=C(C=C3)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-4-methyloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14031651.png)
![4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14031658.png)


